molecular formula C23H22FNO2 B12735388 1,2,3,4-Tetrahydro-6,7-dimethoxy-1-(2-fluorophenyl)-2-phenylisoquinoline CAS No. 96719-70-9

1,2,3,4-Tetrahydro-6,7-dimethoxy-1-(2-fluorophenyl)-2-phenylisoquinoline

Cat. No.: B12735388
CAS No.: 96719-70-9
M. Wt: 363.4 g/mol
InChI Key: YGUXVCXVUQCACA-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydro-6,7-dimethoxy-1-(2-fluorophenyl)-2-phenylisoquinoline is a complex organic compound with a molecular formula of C23H22FNO2. This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrahydro-6,7-dimethoxy-1-(2-fluorophenyl)-2-phenylisoquinoline typically involves multi-step organic reactions. One common method includes the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the isoquinoline core. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydro-6,7-dimethoxy-1-(2-fluorophenyl)-2-phenylisoquinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydroisoquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various tetrahydroisoquinoline compounds.

Scientific Research Applications

1,2,3,4-Tetrahydro-6,7-dimethoxy-1-(2-fluorophenyl)-2-phenylisoquinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydro-6,7-dimethoxy-1-(2-fluorophenyl)-2-phenylisoquinoline involves its interaction with specific molecular targets and pathways. This compound can bind to various receptors and enzymes, modulating their activity and leading to physiological effects. The exact pathways depend on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3,4-Tetrahydro-6,7-dimethoxy-1-(3,4-dimethoxyphenyl)-2-phenylisoquinoline
  • 1,2,3,4-Tetrahydro-6,7-dimethoxy-1-(4-methoxyphenyl)-2-phenylisoquinoline
  • 1,2,3,4-Tetrahydro-6,7-dimethoxy-1-(2-chlorophenyl)-2-phenylisoquinoline

Uniqueness

1,2,3,4-Tetrahydro-6,7-dimethoxy-1-(2-fluorophenyl)-2-phenylisoquinoline is unique due to the presence of the fluorine atom on the phenyl ring. This fluorine substitution can significantly alter the compound’s chemical properties, biological activity, and pharmacokinetics compared to its analogs.

Properties

CAS No.

96719-70-9

Molecular Formula

C23H22FNO2

Molecular Weight

363.4 g/mol

IUPAC Name

1-(2-fluorophenyl)-6,7-dimethoxy-2-phenyl-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C23H22FNO2/c1-26-21-14-16-12-13-25(17-8-4-3-5-9-17)23(19(16)15-22(21)27-2)18-10-6-7-11-20(18)24/h3-11,14-15,23H,12-13H2,1-2H3

InChI Key

YGUXVCXVUQCACA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(N(CCC2=C1)C3=CC=CC=C3)C4=CC=CC=C4F)OC

Origin of Product

United States

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